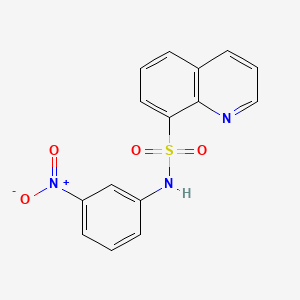

N-(3-Nitrophenyl)-8-quinolinesulfonamide

Overview

Description

“N-(3-Nitrophenyl)-8-quinolinesulfonamide” is a compound that contains a nitrophenyl group, a quinoline group, and a sulfonamide group. The nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached, which is a strong electron-withdrawing group . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow due to the oxidation of the compound to various products . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the nitrophenyl, quinoline, and sulfonamide groups. The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which would have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which makes the phenyl ring less reactive towards electrophilic aromatic substitution reactions . The quinoline group can participate in various reactions characteristic of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the nitrophenyl, quinoline, and sulfonamide groups. For example, the presence of the nitro group could increase the polarity of the compound .Mechanism of Action

Target of Action

N-(3-nitrophenyl)quinoline-8-sulfonamide, also known as BV48SU6BUF, primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) enzymes . These enzymes play a crucial role in the nervous system. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The inhibition of these enzymes can raise the level of MAO and acetylcholine in the presynaptic cleft and improve signaling . This interaction results in changes in the neural signaling pathways, which can have therapeutic effects in conditions like Alzheimer’s disease .

Biochemical Pathways

The compound affects the biochemical pathways associated with the breakdown of neurotransmitters. By inhibiting ChE and MAO, the compound prevents the degradation of acetylcholine and monoamine neurotransmitters, respectively . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neural signaling .

Pharmacokinetics

Similar compounds have been shown to have acceptable pharmacokinetic properties

Result of Action

The result of the compound’s action is an improvement in neural signaling due to increased levels of acetylcholine and monoamine neurotransmitters . This can have therapeutic effects in conditions like Alzheimer’s disease, which is characterized by impaired cognitive abilities such as learning, memory, perception, and problem-solving .

Advantages and Limitations for Lab Experiments

N-(3-Nitrophenyl)-8-quinolinesulfonamide has several advantages as a research tool. It exhibits potent activity against various biological targets, making it a potential candidate for the development of new drugs. It also exhibits broad-spectrum activity against various bacteria, fungi, and viruses, making it a versatile research tool.

However, this compound has some limitations as a research tool. It exhibits cytotoxicity at high concentrations, which can limit its use in cell-based assays. It also has poor solubility in water, which can limit its use in aqueous-based experiments.

Future Directions

N-(3-Nitrophenyl)-8-quinolinesulfonamide has several potential future directions for research. It can be further optimized to improve its potency and selectivity against various biological targets. It can also be modified to improve its solubility and reduce its cytotoxicity. This compound can also be tested in various animal models to evaluate its efficacy and toxicity in vivo. Furthermore, this compound can be used as a lead compound for the development of new drugs for various biological applications.

Conclusion

In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It exhibits potent activity against various biological targets, making it a potential candidate for the development of new drugs. It also exhibits broad-spectrum activity against various bacteria, fungi, and viruses, making it a versatile research tool. This compound has several potential future directions for research, and it can be further optimized to improve its potency, selectivity, solubility, and reduce its cytotoxicity.

Scientific Research Applications

N-(3-Nitrophenyl)-8-quinolinesulfonamide has been extensively studied for its potential use in various biological applications. It has been found to exhibit anticancer, antibacterial, antifungal, and antiviral activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

In antibacterial research, this compound has been shown to exhibit potent activity against both Gram-positive and Gram-negative bacteria. It has also been found to inhibit the growth of drug-resistant bacteria, making it a potential candidate for the development of new antibiotics. In antifungal research, this compound has been found to exhibit potent activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. In antiviral research, this compound has been shown to inhibit the replication of various viruses, including HIV-1 and herpes simplex virus.

properties

IUPAC Name |

N-(3-nitrophenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c19-18(20)13-7-2-6-12(10-13)17-23(21,22)14-8-1-4-11-5-3-9-16-15(11)14/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTSYSYEGYKYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166513 | |

| Record name | N-(3-Nitrophenyl)-8-quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158729-25-0 | |

| Record name | N-(3-Nitrophenyl)-8-quinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Nitrophenyl)-8-quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Nitrophenyl)-8-quinolinesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV48SU6BUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

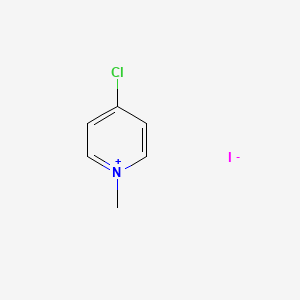

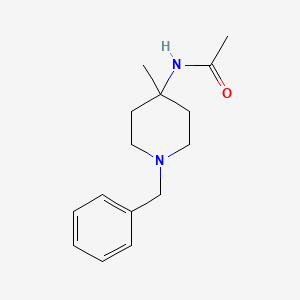

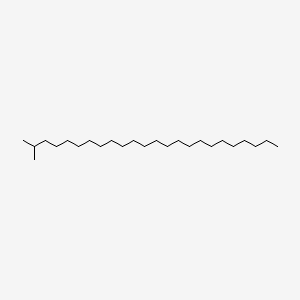

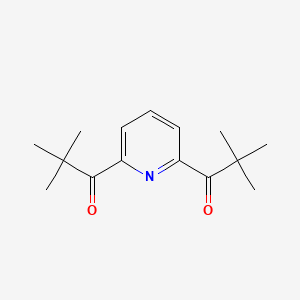

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)

![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)

![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)

![5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B3048100.png)

![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)